Silodosin ((-)-1-(3-hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy) phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide) [, ] is a potent and selective α1A-adrenoceptor (AR) antagonist [, ]. It is used for the treatment of dysuria associated with benign prostatic hyperplasia [, ].
N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin is a chemical compound that serves as an impurity of silodosin, a medication primarily used as an α1a-adrenoceptor antagonist for the treatment of benign prostatic hyperplasia. This compound is notable for its structural complexity and specific functional groups that contribute to its pharmacological properties.
N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin falls under the category of organic compounds, specifically within the class of phenolic ethers and silicates. It is also classified as a pharmaceutical impurity due to its role in the synthesis of silodosin.
The synthesis of N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin typically involves several steps:
The synthesis process is optimized for yield and purity, often employing techniques such as chromatography for purification. The use of trifluoroethanol groups enhances the solubility and stability of the intermediates .
The molecular formula of N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin is . Its structure includes:
The molecular weight is approximately 370.43 g/mol. The compound's structural representation can be visualized using SMILES notation: CCOC1=CC=C(C=C1)OCC(F)(F)F
.
N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin participates in various chemical reactions typical for phenolic compounds:
The reactions are typically carried out under controlled conditions to ensure high specificity and yield. Reagents such as acetic anhydride or various alkyl halides are commonly employed in these transformations .
As an impurity in silodosin synthesis, N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin does not have a direct therapeutic action but plays a role in the pharmacokinetics of the final drug product. Silodosin itself acts by selectively blocking α1a-adrenoceptors in the prostate and bladder neck, leading to relaxation of smooth muscle and improved urinary flow.
Relevant data indicate that the compound has a high purity level (>95%) when synthesized correctly .
N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin is primarily utilized in research settings related to pharmaceutical development. Its role as an impurity in silodosin synthesis necessitates rigorous testing and quality control measures to ensure drug safety and efficacy.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: